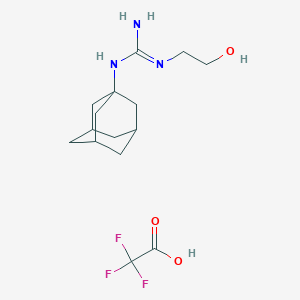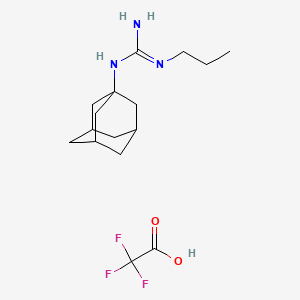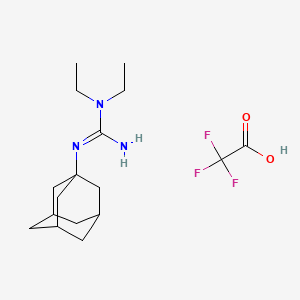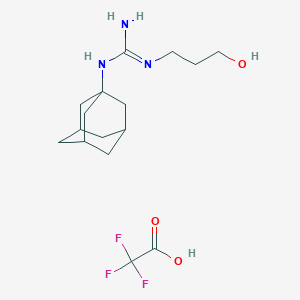![molecular formula C16H20N4O3 B7359374 N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359374.png)
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as MAIP, is a novel compound that has gained significant attention in the field of scientific research. This compound has been synthesized using a unique method and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide is not fully understood, but studies have shown that it targets the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in the regulation of cell growth, proliferation, and survival. N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to inhibit the activity of this pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that it induces cell cycle arrest and apoptosis in cancer cells. N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide is its potent anticancer activity. This makes it an attractive candidate for the development of new cancer therapies. N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One of the major areas of research is the development of new cancer therapies based on N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide. Researchers are also studying the potential use of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, researchers are studying the structure-activity relationship of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide to develop more potent analogs. Finally, researchers are studying the pharmacokinetics and pharmacodynamics of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide to optimize its therapeutic potential.
Conclusion:
In conclusion, N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a novel compound that has shown promising results in various scientific research applications. Its potent anticancer activity and neuroprotective effects make it an attractive candidate for the development of new cancer therapies and the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide and to optimize its therapeutic potential.
Méthodes De Synthèse
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been synthesized using a unique method that involves the reaction of 4-(4-bromophenyl)-1-piperidinecarboxylic acid with 2-methoxyacetyl chloride and triethylamine in dichloromethane. The resulting product is then treated with 3-amino-1H-indazole-4-carboxamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to obtain N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide.
Applications De Recherche Scientifique
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been in the field of cancer. Studies have shown that N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[1-(2-methoxyacetyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-23-10-14(21)20-8-6-11(7-9-20)17-16(22)15-12-4-2-3-5-13(12)18-19-15/h2-5,11H,6-10H2,1H3,(H,17,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEREUMSAHUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)

![N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)